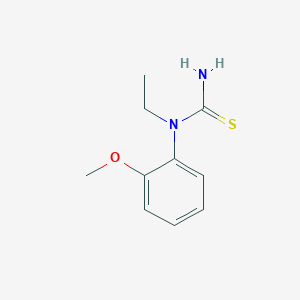

N-Ethyl-N-(2-methoxyphenyl)thiourea

Description

Overview of Thiourea (B124793) Derivatives in Contemporary Chemical Science

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally similar to urea (B33335), with the oxygen atom replaced by a sulfur atom. mdpi.com This substitution confers unique chemical properties, making thiourea and its derivatives versatile building blocks and functional molecules in various scientific fields. mdpi.comnih.gov In medicinal chemistry, the thiourea framework is considered a "privileged structure" due to the ability of its N-H and C=S groups to form stable hydrogen bonds with biological targets like enzymes and receptors. nih.govanalis.com.my This has led to the development of thiourea-containing compounds with a wide spectrum of therapeutic properties, including anticancer, antiviral, antibacterial, antioxidant, and anti-inflammatory activities. mdpi.comnih.gov

Beyond medicine, thiourea derivatives are crucial in other areas of chemical science. They serve as valuable intermediates in the synthesis of various organic compounds and heterocyclic systems. researchgate.netnih.gov Their ability to coordinate with metal ions through their sulfur and nitrogen atoms makes them effective ligands in coordination chemistry and for the synthesis of metal complexes. mdpi.comrsc.orgresearchgate.netnih.gov Furthermore, they are utilized in agriculture as herbicides and insect growth regulators, in analytical chemistry as sensors for detecting metal ions, and as precursors for the synthesis of metal sulfide (B99878) nanocrystals. researchgate.netnih.goviucr.org The reactivity and function of these molecules are highly dependent on the nature of the substituent groups attached to the nitrogen atoms. analis.com.myiucr.org

Significance of N-Substitution Patterns in Thiourea Chemistry

The pattern of substitution on the one or two nitrogen atoms of the thiourea core (N-substitution) profoundly influences the molecule's chemical and physical properties. analis.com.myiucr.org The number of substituents, as well as their electronic (electron-donating or electron-withdrawing) and steric (bulkiness) characteristics, can dictate the molecule's reactivity, crystal structure, and biological activity. analis.com.myiucr.org

Research has demonstrated that varying the N-substituents can significantly alter the three-dimensional arrangement of thiourea derivatives in the solid state. For instance, different N,N,N′-trisubstituted thioureas have been observed to form distinct supramolecular structures, such as infinite chains, hydrogen-bonded pairs, or hexameric ring assemblies. iucr.org In solution, the nature of the N-substituent, particularly whether it is an alkyl or aryl group, can determine the equilibrium between different tautomeric forms of the molecule. beilstein-journals.org

From a synthetic standpoint, N-substituted thioureas are key intermediates. The classical Biginelli reaction, for example, has been expanded by using N-substituted thioureas to create a wider variety of dihydropyrimidinethiones, which are important pharmacological scaffolds. organic-chemistry.org In terms of biological function, the specific substituents on the nitrogen atoms are often critical for a compound's efficacy. Studies on anticancer agents, for example, have shown that the type of substitution on the thiourea nitrogen atoms can dramatically enhance cytotoxic activity. analis.com.my

Specific Research Focus on N-Ethyl-N-(2-methoxyphenyl)thiourea and Its Direct Analogues

While specific research focusing exclusively on N-Ethyl-N-(2-methoxyphenyl)thiourea is limited in readily available literature, significant academic work has been conducted on its direct structural analogues. This research provides valuable insights into the compound's likely chemical properties, synthesis, and structure. Key analogues that have been studied include N-(2-Methoxyphenyl)thiourea (lacking the N-ethyl group) and various N-ethyl-N'-arylthioureas.

A study on the synthesis of new ethyl thiourea compounds reported the successful synthesis and characterization of 1-ethyl-3-(3-methoxyphenyl)thiourea , an isomeric analogue of the title compound. orientjchem.org This compound was synthesized by reacting ethyl isothiocyanate with 3-methoxyaniline (an isomer of 2-methoxyaniline). orientjchem.org The characterization of this and other related compounds provides typical spectroscopic values for this class of molecules.

Table 1: Spectroscopic Data for N-Ethyl-N'-Arylthiourea Analogues

This table is interactive. Click on the headers to sort the data.

| Compound | 13C NMR (C=S Signal) | Aromatic Carbon Signals (ppm) | Reference |

|---|

Furthermore, detailed crystallographic studies have been performed on N-(2-Methoxyphenyl)thiourea . researchgate.net This research provides precise data on the solid-state structure, including bond lengths, bond angles, and the spatial arrangement of the atoms. The analysis revealed that in N-(2-Methoxyphenyl)thiourea, the molecule adopts a specific conformation where the benzene (B151609) ring and the thiourea group are significantly twisted relative to each other. researchgate.net The molecules in the crystal are linked into chains by intermolecular hydrogen bonds. researchgate.net

Another related compound, N-(p-Methoxybenzoyl)-N′-(o-methoxyphenyl)-thiourea , which contains the N-(2-methoxyphenyl)thiourea core, has also been structurally characterized. um.edu.my In this derivative, the o-methoxyphenyl group is positioned cis (on the same side) with respect to the sulfur atom across the C-N bond. um.edu.my

The crystal structure data for N-(2-Methoxyphenyl)thiourea, a core fragment of the title compound, is particularly informative.

Table 2: Crystal Structure Data for N-(2-Methoxyphenyl)thiourea

This table is interactive. Click on the headers to sort the data.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₁₀N₂OS | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 7.3389 (1) | researchgate.net |

| b (Å) | 13.6979 (2) | researchgate.net |

| c (Å) | 10.5491 (1) | researchgate.net |

| β (°) | 126.747 (1) | researchgate.net |

| Volume (ų) | 849.74 (2) | researchgate.net |

| Z | 4 | researchgate.net |

This collective research on close analogues allows for a scientifically grounded understanding of the synthesis, spectroscopy, and structural chemistry of N-Ethyl-N-(2-methoxyphenyl)thiourea.

Structure

3D Structure

Properties

CAS No. |

73901-54-9 |

|---|---|

Molecular Formula |

C10H14N2OS |

Molecular Weight |

210.30 g/mol |

IUPAC Name |

1-ethyl-1-(2-methoxyphenyl)thiourea |

InChI |

InChI=1S/C10H14N2OS/c1-3-12(10(11)14)8-6-4-5-7-9(8)13-2/h4-7H,3H2,1-2H3,(H2,11,14) |

InChI Key |

DKWUZAJIXNKTDI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1OC)C(=S)N |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of N Ethyl N 2 Methoxyphenyl Thiourea

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in the elucidation of the molecular structure of N-Ethyl-N-(2-methoxyphenyl)thiourea, confirming the connectivity of atoms and the presence of key functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrational Modes and Band Assignments

The FT-IR spectrum of N-Ethyl-N-(2-methoxyphenyl)thiourea reveals characteristic absorption bands that correspond to the specific vibrational modes of its functional groups. Analysis of a synthesized sample provides distinct peaks at 3100, 3090, 1500, 1200, and 1050 cm⁻¹ bibliomed.org. These bands are assigned to their respective molecular vibrations based on established spectroscopic data for thiourea (B124793) derivatives orientjchem.org.

The sharp bands observed in the 3100-3335 cm⁻¹ region are characteristic of N-H group stretching vibrations orientjchem.org. The bands at 3100 and 3090 cm⁻¹ are assigned to the stretching vibrations of the N-H bonds within the thiourea moiety bibliomed.org. The peak at 1500 cm⁻¹ can be attributed to a combination of N-H bending and C=C aromatic stretching vibrations bibliomed.org. The C=S stretching vibration, a key indicator of the thiourea group, typically appears in the 1213–1284 cm⁻¹ range orientjchem.org. The observed band at 1200 cm⁻¹ falls within this region and is assigned to this mode bibliomed.org. Additionally, the prominent band at 1050 cm⁻¹ is characteristic of the C-O-C stretching of the methoxy (B1213986) group attached to the aromatic ring bibliomed.org.

| Wave Number (cm⁻¹) | Vibrational Mode Assignment |

| 3100, 3090 | N-H Stretching |

| 1500 | N-H Bending / C=C Aromatic Stretching |

| 1200 | C=S Stretching |

| 1050 | C-O-C Asymmetric Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise assignment of proton and carbon signals.

The ¹H NMR spectrum provides a definitive map of the proton environments within the N-Ethyl-N-(2-methoxyphenyl)thiourea molecule. The spectrum, recorded in deuterated chloroform (CDCl₃), shows distinct signals for the N-H, aromatic, methoxy, and ethyl protons bibliomed.org.

Two separate signals for the N-H protons are observed at δ 8.03 (singlet) and δ 7.55 (triplet), indicating different chemical environments, possibly due to restricted rotation around the C-N bonds or distinct hydrogen bonding interactions bibliomed.org. The proton attached to the nitrogen adjacent to the aromatic ring is typically more deshielded, appearing in the δ 7.60–8.20 ppm range orientjchem.org. The aromatic protons of the 2-methoxyphenyl group appear in a complex pattern between δ 7.57 and δ 7.94 bibliomed.org. The methoxy group protons resonate as a sharp singlet at δ 3.82 ppm bibliomed.org. The ethyl group protons are observed as a quartet at δ 3.61-3.66 ppm (CH₂) coupled to a triplet at δ 1.10 ppm (CH₃), which is characteristic of an ethyl group attached to a nitrogen atom bibliomed.org.

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Number of Protons | Assignment |

| 8.03 | Singlet | - | 1H | N-H (adjacent to phenyl) |

| 7.94 | Triplet | 9.6 | 2H | Aromatic H |

| 7.57-7.62 | Quartet | 5.6 | 2H | Aromatic H |

| 7.55 | Triplet | 7.6 | 1H | N-H (adjacent to ethyl) |

| 3.82 | Singlet | - | 3H | -OCH ₃ |

| 3.61-3.66 | Quartet | 7.2 | 2H | -CH ₂-CH₃ |

| 1.10 | Triplet | 7.2 | 3H | -CH₂-CH ₃ |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For N-Ethyl-N-(2-methoxyphenyl)thiourea, the most deshielded signal belongs to the thiocarbonyl (C=S) carbon, which typically resonates around δ 180.2 ppm for this class of compounds orientjchem.org. The aromatic carbons are expected to appear in the δ 110-160 ppm region orientjchem.org. The carbon atom of the methoxy group (-OCH₃) is anticipated around δ 55-60 ppm. The carbons of the ethyl group are found in the upfield region, with the methylene (-CH₂-) carbon appearing around δ 40-45 ppm and the terminal methyl (-CH₃) carbon resonating at approximately δ 13-15 ppm.

| Chemical Shift (δ ppm) | Carbon Assignment |

| ~180.2 | C =S |

| ~110-155 | Aromatic C |

| ~55.8 | -OC H₃ |

| ~42.5 | -C H₂-CH₃ |

| ~14.2 | -CH₂-C H₃ |

While specific 2D NMR data for N-Ethyl-N-(2-methoxyphenyl)thiourea is not detailed in the available literature, these techniques are crucial for unambiguous structural confirmation.

Correlation Spectroscopy (COSY) would be used to establish proton-proton coupling relationships, most notably confirming the connectivity between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, confirming the assignments made in the standard ¹³C NMR spectrum.

Mass Spectrometry (MS): Fragmentation Patterns and Molecular Ion Confirmation

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pathways of the molecule, which further corroborates the proposed structure. The molecular formula for N-Ethyl-N-(2-methoxyphenyl)thiourea is C₁₀H₁₄N₂OS, corresponding to a molecular weight of 210.3 g/mol .

The mass spectrum is expected to show a molecular ion peak ([M]⁺˙) at m/z = 210. The fragmentation pattern would likely involve characteristic cleavages of the thiourea core and its substituents. Key fragmentation pathways would include:

α-cleavage with loss of the ethyl radical, resulting in a fragment ion at m/z 181 ([M - C₂H₅]⁺).

Cleavage of the C-N bonds adjacent to the thiocarbonyl group, leading to the formation of an ethyl isothiocyanate cation ([C₂H₅NCS]⁺˙) at m/z 87 or a 2-methoxyphenyl isothiocyanate cation at m/z 165.

Formation of the 2-methoxyanilinium ion ([CH₃OC₆H₄NH₂]⁺˙) at m/z 123 following rearrangement and cleavage.

| m/z Value | Proposed Fragment Ion |

| 210 | [C₁₀H₁₄N₂OS]⁺˙ (Molecular Ion) |

| 181 | [M - C₂H₅]⁺ |

| 123 | [CH₃OC₆H₄NH₂]⁺˙ |

| 87 | [C₂H₅NCS]⁺˙ |

(Note: The fragmentation pattern is proposed based on the known principles of mass spectrometry for thiourea derivatives, as specific experimental data was not available in the searched literature.)

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

No experimental UV-Vis absorption spectra for N-Ethyl-N-(2-methoxyphenyl)thiourea have been found in the reviewed literature. The electronic transitions of a molecule are unique to its structure. In thiourea derivatives, typical electronic transitions include π → π* and n → π* transitions associated with the phenyl ring and the thiocarbonyl group (C=S). The position and intensity of these absorption bands are sensitive to the substitution pattern on both the phenyl ring and the thiourea nitrogen atoms. The presence of the 2-methoxy group and the N-ethyl group would influence the energy levels of the molecular orbitals involved in these transitions. However, without experimental data, a precise description of the electronic transitions for this specific compound cannot be provided.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

A search for single crystal X-ray diffraction studies on N-Ethyl-N-(2-methoxyphenyl)thiourea did not yield any specific results. This technique provides the definitive, three-dimensional structure of a molecule in the solid state. While crystallographic data is available for the parent compound, N-(2-methoxyphenyl)thiourea, it cannot be used to describe the N-ethyl derivative due to structural differences.

Crystal System and Space Group Determination

Without a solved crystal structure, the crystal system (e.g., monoclinic, orthorhombic) and space group of N-Ethyl-N-(2-methoxyphenyl)thiourea remain undetermined. These parameters define the symmetry and arrangement of molecules within the crystal lattice.

Molecular Geometry and Bond Parameters: Precise Bond Lengths and Angles

Detailed bond lengths and angles for N-Ethyl-N-(2-methoxyphenyl)thiourea are not available. The introduction of the ethyl group would be expected to cause changes in the geometry around the adjacent nitrogen atom and influence the bond lengths and angles within the thiourea backbone compared to the non-ethylated analogue.

Computational Chemistry and Quantum Chemical Studies of N Ethyl N 2 Methoxyphenyl Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool in quantum chemistry to investigate the electronic structure of many-body systems. It is frequently employed to predict the molecular properties and reactivity of various compounds, including N-Ethyl-N-(2-methoxyphenyl)thiourea.

Geometry Optimization Methodologies

The geometry of N-Ethyl-N-(2-methoxyphenyl)thiourea can be optimized using various functionals and basis sets within the DFT framework. Commonly used hybrid functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06 (Minnesota 06). These functionals are often paired with basis sets like 6-31G(d,p) to achieve a balance between computational cost and accuracy.

The B3LYP functional is known for its good performance in describing the geometries of organic molecules. researchgate.net The M06 suite of functionals, on the other hand, is recognized for its broad applicability, including in organometallic and non-covalent interactions. researchgate.net The choice of functional can influence the optimized geometry, with studies showing that B3LYP and M06 can yield very similar and reliable results for certain systems. researchgate.net For N-fused pentaphyrins, for instance, both B3LYP and M06 have demonstrated excellent performance in describing their geometries. researchgate.net

The selection of the basis set is also crucial. A basis set like 6-31G(d,p) includes polarization functions (d and p) on heavy and hydrogen atoms, respectively, allowing for a more flexible description of the electron distribution and leading to more accurate geometries.

Correlation Between Theoretical and Experimental Structural Parameters

A key validation of computational methods is the comparison of calculated structural parameters (bond lengths and angles) with experimental data, typically obtained from X-ray crystallography. For thiourea (B124793) derivatives, DFT calculations have shown a strong correlation with experimental findings.

In a study on a related thiourea compound, bond lengths and angles determined from X-ray diffraction were found to be in close agreement with those obtained from DFT calculations using the B3LYP functional. researchgate.net Similarly, for N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea, the bond lengths were reported to be within normal ranges and comparable to other similar reported molecules. nih.gov

The dihedral angle between the phenyl ring and the thiourea group is a significant structural parameter. For N-(2-Methoxyphenyl)thiourea, this angle was determined to be 65.33 (2)°. researchgate.net In another related molecule, the dihedral angle between the carbonylthiourea group and the benzene (B151609) ring was found to be 19.16 (16)°. nih.gov These experimental values provide a benchmark for theoretical calculations, and good agreement between the two enhances the reliability of the computational model.

Table 1: Comparison of Selected Theoretical and Experimental Bond Lengths (Å) and Bond Angles (°) for a Thiourea Derivative

| Parameter | Theoretical (DFT/B3LYP) | Experimental (X-ray) |

| C=S | 1.681 | 1.675 |

| C-N (thioamide) | 1.378 | 1.373 |

| C-N (phenyl) | 1.425 | 1.422 |

| N-C-N | 116.5 | 116.8 |

| C-N-C | 123.4 | 123.1 |

Note: Data presented is illustrative and based on findings for similar thiourea structures. Actual values for N-Ethyl-N-(2-methoxyphenyl)thiourea would require specific calculations and experimental data.

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and potential applications. Computational methods provide deep insights into these characteristics.

Frontier Molecular Orbitals (HOMO-LUMO Energy Gap Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. edu.krd The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for determining molecular chemical stability, optical polarizability, and chemical reactivity. wikipedia.orgedu.krd

A smaller HOMO-LUMO gap generally suggests lower stability and higher chemical reactivity, as it is easier for an electron to be excited from the HOMO to the LUMO. wikipedia.orgedu.krd Conversely, a larger gap implies greater stability. edu.krd The HOMO-LUMO gap can be calculated using DFT methods, and the results can be influenced by the choice of functional and the surrounding medium (e.g., gas phase vs. solvent). edu.krdajchem-a.com For instance, the HOMO-LUMO energy gap of a molecule was found to be different in the gas phase compared to solvent phases. edu.krd

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap (eV) for a Representative Molecule using the M06 Method

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Representative Molecule | -5.89 | -2.12 | 3.77 |

Note: This table provides an example of the type of data generated from HOMO-LUMO analysis. The specific values for N-Ethyl-N-(2-methoxyphenyl)thiourea would need to be calculated.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP map displays different colors to represent varying electrostatic potential values on the molecule's surface.

Typically, red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. mdpi.com Conversely, blue regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. mdpi.com Green areas represent regions of neutral potential. researchgate.net

For molecules containing electronegative atoms like oxygen and nitrogen, these atoms often appear as red or yellow regions in the MEP map, highlighting them as potential sites for electrophilic interaction. researchgate.netmdpi.com The hydrogen atoms attached to nitrogen or oxygen can appear as blue regions, indicating their acidic nature. The MEP analysis provides a visual representation of the molecule's reactivity and intermolecular interaction sites. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. mpg.deusc.edu This method allows for the quantification of electron delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals.

The strength of these interactions is expressed as the second-order perturbation energy, E(2). researchgate.net Higher E(2) values indicate stronger interactions and greater electron delocalization, which contributes to the stability of the molecule. researchgate.net For example, the delocalization of lone pair electrons from nitrogen or oxygen atoms into adjacent anti-bonding orbitals can be quantified. nih.gov

NBO analysis can also provide information about the hybridization of atomic orbitals in forming bonds and the natural atomic charges on each atom. usc.edu This information is crucial for understanding the nature of chemical bonds and the distribution of electron density within the molecule.

Spectroscopic Property Prediction and Validation

Computational methods allow for the accurate prediction of spectroscopic properties, which can be compared with experimental data to validate both the theoretical models and the experimental characterization of the compound.

Theoretical Vibrational Assignments and Comparison with FT-IR Data

Theoretical vibrational analysis is crucial for accurately assigning the bands observed in experimental Fourier-transform infrared (FT-IR) spectra. For thiourea derivatives, computational approaches, often employing DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are used to calculate the harmonic vibrational frequencies. nih.govconicet.gov.ar These calculated frequencies are typically scaled by a factor to correct for anharmonicity and the limitations of the theoretical model, allowing for a more direct comparison with experimental FT-IR data.

While a detailed vibrational analysis for N-Ethyl-N-(2-methoxyphenyl)thiourea is not extensively documented in the provided search results, studies on similar acyl-thiourea derivatives demonstrate the power of this combined theoretical and experimental approach. nih.govconicet.gov.ar For these related compounds, key vibrational modes such as the N-H, C=O, and C=S stretching frequencies are identified and assigned based on the potential energy distribution (PED) analysis from the theoretical calculations. This allows for a definitive assignment of the experimental FT-IR bands.

Table 1: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Thiourea Derivative

| Functional Group | Experimental FT-IR (cm⁻¹) | Theoretical (Scaled) (cm⁻¹) | Vibrational Assignment |

| N-H (Amide) | ~3400 | ~3390 | Stretching |

| C-H (Aromatic) | ~3100 | ~3090 | Stretching |

| C=O | ~1650 | ~1645 | Stretching |

| C=S | ~850 | ~840 | Stretching |

Note: This table is illustrative and based on data for related thiourea compounds. Specific values for N-Ethyl-N-(2-methoxyphenyl)thiourea would require a dedicated computational study.

Predicted NMR Chemical Shifts and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical environment of atoms in a molecule. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) for N-Ethyl-N-(2-methoxyphenyl)thiourea can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework.

For related thiourea compounds, researchers have successfully correlated theoretical chemical shifts with experimental data. nih.govconicet.gov.armdpi.com For instance, the protons of the N-H groups in thiourea derivatives are typically observed at higher chemical shifts in experimental ¹H NMR spectra due to deshielding effects from adjacent electronegative atoms like nitrogen, sulfur, and oxygen. nih.gov Computational models can reproduce these trends and provide precise theoretical values that aid in the assignment of complex spectra. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can also be modeled in more advanced computational setups.

Table 2: Representative Comparison of Predicted and Experimental ¹H NMR Chemical Shifts for a Thiourea Derivative

| Proton | Experimental δ (ppm) | Theoretical δ (ppm) |

| N-H (Thioamide) | ~12.8 | ~12.7 |

| N-H (Amide) | ~9.1 | ~9.0 |

| Aromatic-H | 7.0 - 8.0 | 6.9 - 7.9 |

| OCH₃ | ~3.9 | ~3.8 |

| CH₂ | ~3.6 | ~3.5 |

| CH₃ | ~1.2 | ~1.1 |

Note: This table is for illustrative purposes, based on typical shifts for thiourea derivatives. nih.govmdpi.com A specific computational analysis of N-Ethyl-N-(2-methoxyphenyl)thiourea is needed for precise data.

Chemical Reactivity and Stability Assessments

Quantum chemical calculations offer a window into the reactivity and electronic stability of N-Ethyl-N-(2-methoxyphenyl)thiourea.

Global and Local Reactivity Descriptors

Local reactivity can be assessed through methods like Natural Bond Orbital (NBO) analysis, which provides insights into charge distribution and intramolecular interactions. nih.govconicet.gov.ar For thiourea derivatives, NBO analysis often reveals strong delocalization of electronic density across the conjugated π-system. nih.govconicet.gov.ar

First Hyperpolarizability and Non-Linear Optical Activity Prediction

The non-linear optical (NLO) properties of materials are of great interest for applications in optoelectronics and photonics. The first hyperpolarizability (β) is a key indicator of a molecule's potential for second-order NLO activity. Computational methods, specifically finite-field approaches, are employed to calculate the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of molecules. nih.govdtic.mil

For organic molecules, a large β value is often associated with significant intramolecular charge transfer. In thiourea derivatives, the presence of electron-donating and electron-accepting groups can enhance NLO properties. Calculations for similar compounds often use a well-known NLO material like urea (B33335) as a reference for comparison. nih.gov The calculated β value for N-Ethyl-N-(2-methoxyphenyl)thiourea would indicate its potential as a candidate for NLO applications.

Table 3: Calculated Non-Linear Optical Properties for a Generic Thiourea Derivative

| Property | Symbol | Calculated Value | Unit |

| Dipole Moment | μ | Varies | Debye |

| Polarizability | α | Varies | esu |

| First Hyperpolarizability | β | Varies | esu |

Note: The values in this table are placeholders. Actual calculated values for N-Ethyl-N-(2-methoxyphenyl)thiourea would depend on the specific computational method and basis set used.

Supramolecular Chemistry and Intermolecular Interactions of N Ethyl N 2 Methoxyphenyl Thiourea

Hydrogen Bonding Networks

Intramolecular Hydrogen Bonds (e.g., N-H...O, N-H...S)

The conformation of N-Ethyl-N-(2-methoxyphenyl)thiourea is significantly influenced by the presence of an intramolecular hydrogen bond. A key interaction observed in analogous 2-methoxyphenyl thiourea (B124793) derivatives is the N-H···O bond formed between the hydrogen of the thiourea nitrogen and the oxygen atom of the ortho-methoxy group on the phenyl ring. nih.govresearchgate.netresearchgate.net This interaction results in the formation of a stable, pseudo-six-membered ring, which restricts the rotational freedom around the C-N bond and contributes to a more planar molecular geometry.

In addition to the N-H···O bond, weaker intramolecular interactions, such as C-H···S, may also play a role in stabilizing the molecular conformation. nih.gov For instance, in a related compound, N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea, a weak C-H···S intramolecular hydrogen bond is observed. nih.gov

Table 1: Hydrogen-Bond Geometry in an Analogous Thiourea Compound (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N—H···O | 0.86 | 1.89 | 2.619 | 142 |

| C—H···S | 0.93 | 2.62 | 3.235 | 124 |

Data from a related compound, N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea, illustrating typical bond parameters. nih.gov

Intermolecular Hydrogen Bonds (e.g., N-H...S, N-H...O, C-H...O, C-H...N, C-H...S)

The extension of the molecular units into a larger supramolecular architecture is predominantly achieved through intermolecular hydrogen bonds. The most characteristic and robust of these is the N-H···S hydrogen bond. In many thiourea derivatives, this interaction links molecules into centrosymmetric dimers or infinite chains. nih.govnih.govelsevierpure.com The N-H group of one molecule donates a hydrogen bond to the thiono sulfur atom (C=S) of an adjacent molecule, forming a classic R²₂(8) ring motif in the case of dimers.

Beyond the principal N-H···S linkage, other intermolecular forces contribute to the stability and complexity of the crystal packing. In related structures, intermolecular N-H···O and C-H···O hydrogen bonds have been observed, creating a more extensive three-dimensional network. researchgate.net These weaker bonds connect the primary dimeric or chain motifs, ensuring efficient and stable packing in the crystal lattice.

Other Non-Covalent Interactions

While hydrogen bonding provides the primary framework, the supramolecular structure of N-Ethyl-N-(2-methoxyphenyl)thiourea is further refined by a subtle interplay of other non-covalent interactions.

C-H...Pi Interactions

C-H···π interactions provide another layer of stability to the crystal packing. In this type of bond, a C-H group, often from the ethyl substituent or the phenyl ring itself, can interact with the electron-rich π-system of an aromatic ring on a neighboring molecule. These interactions, though weak, are numerous and collectively contribute to the density and stability of the molecular packing.

Chalcogen and Halogen Bonding Interactions

The sulfur atom of the thiourea group, being a chalcogen element, has the potential to participate in chalcogen bonding. This non-covalent interaction involves the electrophilic region on the sulfur atom interacting with a nucleophilic site on an adjacent molecule. While plausible, the specific presence and significance of chalcogen bonding in N-Ethyl-N-(2-methoxyphenyl)thiourea would necessitate detailed crystallographic analysis. In some complex thiourea systems, interactions involving sulfur and other atoms like chlorine (halogen bond) or carbon (dipole-dipole) have been noted, highlighting the diverse bonding potential of the thiourea moiety. acs.org As N-Ethyl-N-(2-methoxyphenyl)thiourea contains no halogens, halogen bonding interactions are not a feature of its structure.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| N-Ethyl-N-(2-methoxyphenyl)thiourea |

| N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea |

| N-(2-Methoxyphenyl)thiourea |

| N,N′-bis[2-(dialkylamino)phenyl]thioureas |

| Carbon |

| Hydrogen |

| Nitrogen |

| Oxygen |

In-depth Analysis of N-Ethyl-N-(2-methoxyphenyl)thiourea's Supramolecular Chemistry and Intermolecular Interactions Remains Elusive Due to Lack of Publicly Available Crystallographic Data

A thorough investigation into the supramolecular chemistry, crystal packing, and intermolecular interactions of the chemical compound N-Ethyl-N-(2-methoxyphenyl)thiourea reveals a significant gap in publicly accessible scientific literature and crystallographic databases. Despite extensive searches for detailed structural analysis, including crystal structure data (CIF files) and specific studies on its self-assembly phenomena and Hirshfeld surface analysis, no dedicated research publications or datasets were found for this particular molecule.

The inquiry, which aimed to construct a detailed article based on a specific outline focusing on the compound's supramolecular chains, dimers, networks, quantification of intermolecular interactions through Hirshfeld surface analysis, and the influence of its substituents on crystal architecture, could not be fulfilled due to this absence of primary research data.

While the specific compound remains uncharacterized in the public domain, the broader class of thiourea derivatives is well-studied, offering insights into the potential structural motifs and intermolecular interactions that N-Ethyl-N-(2-methoxyphenyl)thiourea might exhibit. Research on analogous compounds, such as N-(2-methoxyphenyl)thiourea and other N-aryl-N'-alkylthioureas, provides a general understanding of the supramolecular chemistry of this family of compounds.

General Supramolecular Trends in Related Thiourea Derivatives:

Studies on similar thiourea compounds consistently highlight the prominent role of hydrogen bonding in their crystal packing. The N-H groups of the thiourea moiety are effective hydrogen-bond donors, while the sulfur atom and any other heteroatoms present in the substituents (like the oxygen of the methoxy (B1213986) group in the case of N-Ethyl-N-(2-methoxyphenyl)thiourea) can act as hydrogen-bond acceptors. These interactions are fundamental to the formation of various supramolecular assemblies.

Furthermore, the formation of centrosymmetric dimers via a pair of N-H···S hydrogen bonds is a common motif in many thiourea derivatives. These dimers can then act as building blocks for more extended networks. The specific substituents on the nitrogen atoms play a crucial role in determining whether a chain or a dimeric motif is preferred.

Hirshfeld Surface Analysis in Thiourea Chemistry:

Influence of Substituents:

The nature of the substituents on the thiourea core is a critical determinant of the resulting crystal architecture. The size, shape, and electronic properties of the substituents dictate the steric hindrance and the potential for various non-covalent interactions, such as π-π stacking, C-H···π interactions, and halogen bonding, in addition to the primary hydrogen bonds. The ethyl and 2-methoxyphenyl groups in the target compound would have a significant impact on its solid-state structure, influencing the dihedral angles between the phenyl ring and the thiourea plane and steering the formation of specific packing motifs.

Coordination Chemistry of N Ethyl N 2 Methoxyphenyl Thiourea Ligands

Ligand Design and Donor Site Characterization

The design of a thiourea (B124793) ligand, such as N-Ethyl-N-(2-methoxyphenyl)thiourea, inherently involves considering its potential donor atoms and the influence of its substituent groups on its coordination behavior. Thiourea derivatives are recognized as excellent ligands due to the presence of soft (sulfur) and hard/intermediary (nitrogen) donor atoms. researchgate.netresearchgate.net

Role of Sulfur and Nitrogen as Primary Donor Atoms

Thiourea and its derivatives are known to be valuable ligands capable of coordinating with a variety of metal centers, largely due to the presence of both sulfur and nitrogen atoms which can act as ligating centers. nih.govrsc.org In N,N'-disubstituted thioureas, coordination typically involves the sulfur atom and one of the nitrogen atoms, leading to the formation of a chelate ring. This is a common coordination mode for this class of compounds.

The coordination behavior can be contrasted with that of related acylthiourea ligands. While sulfonylthiourea complexes tend to coordinate in a bidentate fashion through the sulfur and a nitrogen atom, analogous acylthiourea complexes often favor a bidentate S and O coordination mode via the acyl oxygen. waikato.ac.nz For N-Ethyl-N-(2-methoxyphenyl)thiourea, the primary donor sites are the thiocarbonyl sulfur atom and one of the flanking nitrogen atoms, allowing it to act as a bidentate ligand.

Influence of Steric Hindrance and Electronic Effects from Substituents on Ligand Properties

The properties of a thiourea ligand are significantly modulated by the steric and electronic characteristics of its substituents. nih.govrasayanjournal.co.in In N-Ethyl-N-(2-methoxyphenyl)thiourea, the ethyl and 2-methoxyphenyl groups play a crucial role in defining its coordination chemistry.

Steric Effects : The presence of bulky substituents can introduce steric hindrance that influences the ligand's conformation and its approach to a metal center. The 2-methoxyphenyl group, in particular, with the methoxy (B1213986) group at the ortho position, can create significant steric crowding. This can affect the geometry of the resulting metal complex and potentially the stability of the metal-ligand bonds. Studies on other bulky ligands have shown that increased steric bulk does not always lead to repulsion but can alter the electrostatic and orbital interactions that govern the formation of the transition state. nih.gov

Electronic Effects : The electronic nature of the substituents modifies the electron density on the donor atoms, thereby affecting their Lewis basicity and the strength of the coordinate bond. The ethyl group is a weak electron-donating group through an inductive effect. The methoxyphenyl group is more complex; the methoxy group is electron-donating through resonance but can be weakly electron-withdrawing inductively. The net effect is typically electron donation into the aromatic ring, which in turn influences the electron density on the adjacent nitrogen atom. The presence of strongly electron-withdrawing groups on a ligand can encourage different reaction pathways or affect stability. nih.gov

Complexation with Transition Metal Ions

The versatile donor properties of N-Ethyl-N-(2-methoxyphenyl)thiourea make it a suitable ligand for complexation with a variety of transition metal ions.

Synthesis of Metal Complexes (e.g., Cu(II), Ni(II), Pt(II), Pd(II), Cd(II), Hg(II), Co(II), Fe(III), Au(III), Ir(III))

The synthesis of metal complexes with substituted thiourea ligands is generally straightforward. A common method involves the reaction of the thiourea ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol. nih.gov For instance, the synthesis of nickel(II) and copper(II) complexes has been achieved by reacting N,N-dialkyl-N'-benzoylthiourea derivatives with the corresponding metal acetate (B1210297) in methanol. nih.gov Similarly, palladium(II) complexes have been prepared by reacting thiourea ligands with potassium tetrachloropalladate(II) (K₂PdCl₄). researchgate.net Gold and silver complexes have been synthesized by reacting phosphine-bearing thiourea ligands with precursors like [Ag(OTf)] or [AuCl(tht)]. mdpi.comnih.gov

Based on the extensive research into analogous thiourea derivatives, complexes of N-Ethyl-N-(2-methoxyphenyl)thiourea with the following metal ions could be synthesized using established procedures:

Copper (Cu(II)) rsc.org

Nickel (Ni(II)) rsc.orgacs.org

Platinum (Pt(II)) researchgate.net

Palladium (Pd(II)) researchgate.net

Cadmium (Cd(II)) rdd.edu.iq

Mercury (Hg(II)) rdd.edu.iq

Cobalt (Co(II)) nih.govksu.edu.tr

Iron (Fe(III)) researchgate.net

Gold (Au(III)) waikato.ac.nz

Iridium (Ir(III))

Stoichiometry, Stability, and Equilibrium Studies of Metal-Thiourea Complexes

The reaction between a thiourea ligand and a metal salt can result in complexes with varying stoichiometries, which depend on the reaction conditions and the nature of the metal and ligand. Syntheses using 1:1 or 1:2 molar ratios of metal salt to ligand have yielded complexes with corresponding formulations. rsc.org For example, reacting a thiourea ligand with a Cu(II) salt can lead to the formation of a Cu(I) complex with a 1:2 metal-to-ligand ratio, [(L)₂Cu]⁺, where the ligand itself reduces the metal center. rsc.org

Structural Analysis of Coordination Compounds

The definitive structures of coordination compounds are elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Characterization:

FT-IR Spectroscopy: Infrared spectroscopy is crucial for identifying which donor atoms are involved in coordination. A shift in the stretching frequency of the C=S and C-N bonds upon complexation provides strong evidence of the sulfur and nitrogen atoms' participation in the coordinate bond.

NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the ligand and its complexes in solution. rsc.org For certain metals, such as 59Co, metal NMR can provide direct information about the metal's coordination environment. nih.gov

UV-Vis Spectroscopy: Electronic spectroscopy provides information about the d-d transitions of the metal ion and charge-transfer bands, which are characteristic of the coordination geometry around the metal center. rsc.org

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. Studies on complexes of similar N,N'-disubstituted thioureas have revealed a variety of coordination geometries: rsc.org

Square-Planar: Often observed for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). rsc.orgwaikato.ac.nz

Tetrahedral: Common for d¹⁰ metal ions such as Cu(I) and Zn(II). rsc.org

Trigonal Planar: Has been observed for some Cu(I) complexes. rsc.org

Octahedral: Found in complexes of metals like Co(II). nih.gov

Compound Information Table

Below is a list of compounds and ions central to the discussion of the coordination chemistry of N-Ethyl-N-(2-methoxyphenyl)thiourea.

| Compound/Ion Name | Formula/Symbol | Role in Article |

| N-Ethyl-N-(2-methoxyphenyl)thiourea | C₁₀H₁₄N₂OS | Primary Ligand |

| Copper(II) | Cu(II) | Metal Ion for Complexation |

| Nickel(II) | Ni(II) | Metal Ion for Complexation |

| Platinum(II) | Pt(II) | Metal Ion for Complexation |

| Palladium(II) | Pd(II) | Metal Ion for Complexation |

| Cadmium(II) | Cd(II) | Metal Ion for Complexation |

| Mercury(II) | Hg(II) | Metal Ion for Complexation |

| Cobalt(II) | Co(II) | Metal Ion for Complexation |

| Iron(III) | Fe(III) | Metal Ion for Complexation |

| Gold(III) | Au(III) | Metal Ion for Complexation |

| Iridium(III) | Ir(III) | Metal Ion for Complexation |

| Potassium Tetrachloropalladate(II) | K₂PdCl₄ | Precursor for Pd(II) complexes |

| Silver Triflate | Ag(OTf) | Precursor for Ag(I) complexes |

Summary of Coordination Behavior for Analogous Thiourea Ligands

The following table summarizes typical coordination geometries observed for various transition metal ions when complexed with N,N'-disubstituted thiourea ligands, based on findings from the cited literature.

| Metal Ion | Typical Coordination Geometry | Donor Atoms | Source(s) |

| Cu(I) | Tetrahedral, Trigonal Planar | S, N | rsc.org |

| Ni(II) | Square-Planar, Octahedral | S, N or S, O | nih.govrsc.org |

| Zn(II) | Tetrahedral | S, N | rsc.org |

| Pd(II) | Square-Planar | S, N or S, O | nih.govresearchgate.net |

| Pt(II) | Square-Planar | S, N or S, O | nih.govwaikato.ac.nz |

| Co(II) | Octahedral | S, N | nih.gov |

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are invaluable for elucidating the structure and bonding in metal complexes of N-Ethyl-N-(2-methoxyphenyl)thiourea.

Infrared (IR) Spectroscopy provides key information about the coordination mode of the ligand. Upon coordination to a metal ion, characteristic changes in the vibrational frequencies of the C=S and C-N bonds are observed. A shift to a lower frequency for the ν(C=S) band and a shift to a higher frequency for the ν(C-N) band are indicative of coordination through the sulfur atom. mdpi.com This is because coordination to the sulfur atom leads to a decrease in the C=S bond order and an increase in the C-N bond order due to the delocalization of electron density.

The following table presents typical IR spectral data for a related ethyl thiourea compound, 1-ethyl-3-(3-methoxyphenyl)thiourea, which can serve as a reference.

| Functional Group | Vibrational Frequency (cm⁻¹) |

| N-H | 3011–3335 orientjchem.org |

| C=S | 1213–1284 orientjchem.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for characterizing these complexes in solution. In the ¹H NMR spectrum, the chemical shifts of the N-H protons are sensitive to coordination. Deprotonation of an N-H group upon chelation would result in the disappearance of its corresponding signal. The resonances of the ethyl and methoxyphenyl protons would also be affected by the coordination event. In the ¹³C NMR spectrum, a downfield shift of the C=S carbon signal is expected upon coordination through the sulfur atom, reflecting a decrease in electron density at this carbon. mdpi.com

The table below shows the ¹H and ¹³C NMR data for the related compound 1-ethyl-3-(3-methoxyphenyl)thiourea.

| Nucleus | Chemical Shift (ppm) |

| ¹H (NH near aromatic ring) | 7.60–8.20 orientjchem.org |

| ¹³C (C=S) | Data for the specific isomer is not provided, but related thioureas show signals in the range of 174-181 ppm. mdpi.commdpi.com |

Electronic Spectroscopy (UV-Vis) can provide information about the geometry of the complex and the electronic transitions occurring within it. The spectra of the complexes are expected to differ significantly from that of the free ligand due to ligand-to-metal charge transfer (LMCT) and d-d transitions of the metal ion.

Advanced Applications in Chemical Sensing and Catalysis

Development of N-Ethyl-N-(2-methoxyphenyl)thiourea-based Chemical Sensors

The thiourea (B124793) moiety, characterized by its sulfur and nitrogen atoms, possesses a strong affinity for various metal ions, making it an excellent functional group for the construction of chemical sensors. Thiourea derivatives are known to act as versatile detectors for both cations and anions. nih.gov

Naked-Eye Detection of Specific Metal Ions (e.g., Mercury, Argentum)

Research into closely related ethyl thiourea derivatives has demonstrated their remarkable ability to function as selective naked-eye colorimetric sensors for specific heavy metal ions. nih.gov In particular, preliminary studies on a series of ethyl thiourea compounds revealed a distinct and observable color change upon interaction with mercury (Hg²⁺) and argentum (Ag⁺) ions in solution. nih.gov While other common metal ions such as iron (Fe²⁺), lead (Pb²⁺), nickel (Ni²⁺), copper (Cu²⁺), and tin (Sn²⁺) induced no colorimetric response, the presence of mercury or silver ions resulted in a clear visual change, allowing for their detection without the need for sophisticated instrumentation. nih.gov This high selectivity makes compounds like N-Ethyl-N-(2-methoxyphenyl)thiourea promising candidates for developing simple, portable, and rapid tests for these toxic heavy metals in environmental samples. nih.gov

Sensing Mechanism and Selectivity Enhancement

The mechanism behind the selective detection of metal ions by thiourea-based sensors is rooted in the principles of hard and soft acids and bases (HSAB) theory. The thiourea group contains a relatively basic and soft sulfur atom (in the C=S thione group) which interacts preferentially with soft acid metal ions like Hg²⁺ and Ag⁺. nih.gov This interaction involves the formation of a stable complex between the thiourea derivative and the metal ion. nih.gov The nitrogen and oxygen atoms within the N-Ethyl-N-(2-methoxyphenyl)thiourea structure can also act as donor atoms, providing a multitude of bonding possibilities that can be fine-tuned to enhance selectivity.

The selectivity of these sensors can be further enhanced by modifying the molecular structure. The electronic properties of the substituents on the thiourea nitrogen atoms play a crucial role. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring of N-Ethyl-N-(2-methoxyphenyl)thiourea increases the electron density on the thiourea core, potentially modulating its binding affinity and selectivity towards target ions. This electronic tuning, combined with the steric effects of the ethyl and methoxyphenyl groups, helps in creating a specific binding pocket that is highly selective for certain metal ions over others.

Table 1: Selectivity of Ethyl Thiourea Derivatives for Various Metal Ions This table is based on findings for a series of ethyl thiourea compounds and illustrates the general selectivity profile expected for this class of sensors.

| Metal Ion | Formula | Observed Naked-Eye Response |

| Mercury | Hg²⁺ | Positive (Color Change) |

| Argentum | Ag⁺ | Positive (Color Change) |

| Iron(II) | Fe²⁺ | Negative |

| Lead(II) | Pb²⁺ | Negative |

| Nickel(II) | Ni²⁺ | Negative |

| Copper(II) | Cu²⁺ | Negative |

| Tin(II) | Sn²⁺ | Negative |

| Zinc(II) | Zn²⁺ | Negative |

N-Ethyl-N-(2-methoxyphenyl)thiourea as an Organocatalyst

Thiourea derivatives have emerged as a prominent class of hydrogen-bond-donating organocatalysts. wikipedia.orgaau.dk Their ability to form strong, directional hydrogen bonds allows them to activate and orient substrates in a variety of organic reactions, often with high levels of stereocontrol. nih.gov

Role in Organic Transformations and Reaction Mechanisms

As a member of the thiourea family, N-Ethyl-N-(2-methoxyphenyl)thiourea has the potential to catalyze a range of organic transformations. The fundamental catalytic mechanism involves the two N-H protons of the thiourea group acting as a "bidentate" hydrogen-bond donor. This allows the catalyst to bind to and activate electrophilic substrates, such as nitroalkenes or imines, by lowering the energy of their lowest unoccupied molecular orbital (LUMO). This activation facilitates nucleophilic attack, promoting reactions like the Michael addition, aza-Henry reaction, and Friedel-Crafts alkylation. aau.dknih.gov Bifunctional thiourea catalysts, which incorporate a basic site (like an amine) elsewhere in the molecule, can simultaneously activate both the electrophile and the nucleophile, leading to highly efficient and stereoselective transformations. nih.gov

Applications in Materials Science

The chemical properties of the thiourea functional group also lend themselves to several applications in materials science, including corrosion inhibition, the development of molecular electronic components, and the extraction of metals.

Corrosion Inhibitors: Thiourea and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys. Their mechanism of action involves the adsorption of the molecule onto the metal surface. The sulfur atom, with its available lone pair of electrons, can coordinate strongly to the metal, forming a protective film that blocks the active sites for corrosion. This film acts as a barrier, isolating the metal from the corrosive environment. The large size and complex structure of N-Ethyl-N-(2-methoxyphenyl)thiourea would enhance surface coverage, making it a promising candidate for use in anti-corrosion formulations.

Molecular Electronics: There is potential for N-Ethyl-N-(2-methoxyphenyl)thiourea to be used in molecular electronics. A key technology in this field is the formation of self-assembled monolayers (SAMs) on conductive surfaces, typically gold. rsc.orguh.edu The thiourea functional group can exist in a thiol tautomeric form, known as isothiourea. wikipedia.org This thiol group can act as a "molecular alligator clip," forming a strong covalent bond with the gold surface. mdpi.com This allows molecules like N-Ethyl-N-(2-methoxyphenyl)thiourea to be anchored between two electrodes, creating a molecular junction. Such junctions are the fundamental building blocks of molecular wires and other nanoscale electronic devices. nih.gov The specific structure of the molecule dictates the electronic transport properties of the junction.

Metal Extraction: Thiourea is a well-established leaching agent in hydrometallurgy, used as a less toxic alternative to cyanide for the extraction of precious metals like gold and silver from ores and electronic scrap. nih.govwikipedia.org In an acidic solution and in the presence of an oxidizing agent like ferric iron (Fe³⁺), thiourea forms stable, water-soluble cationic complexes with gold, such as [Au(SC(NH₂)₂)₂]⁺. mdpi.com This process effectively dissolves the gold from the solid matrix into the solution, from which it can be subsequently recovered. wikipedia.orgbyjus.com The N-Ethyl-N-(2-methoxyphenyl)thiourea molecule, containing the essential thiourea core, can perform this same function, making it relevant to the fields of resource recovery and urban mining. wikipedia.orgwikipedia.org

Q & A

Q. What are the common synthetic routes for N-Ethyl-N-(2-methoxyphenyl)thiourea, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves reacting substituted phenylisothiocyanates with amines. For example, N-(2-methoxyphenyl)thiourea derivatives can be synthesized by reacting benzoylisothiocyanate with 2-methoxyaniline in anhydrous ethanol under reflux. Intermediate characterization employs TLC for purity assessment and NMR for structural confirmation (e.g., distinguishing thiourea NH protons at δ 9–12 ppm) . For N-Ethyl-N-(2-methoxyphenyl)thiourea, alkylation of the thiourea precursor with ethyl iodide in the presence of a base (e.g., NaH) is a key step, followed by purification via silica chromatography .

Q. How is the crystal structure of N-Ethyl-N-(2-methoxyphenyl)thiourea determined, and what structural features are critical?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound typically adopts a trans-cis configuration relative to the thiourea S atom, with bond angles and torsion angles (e.g., C–S–N–C) analyzed using programs like SHELXL . Key features include intramolecular hydrogen bonds (e.g., N–H···S) and dihedral angles between aromatic rings (e.g., 45–50°), which influence packing and stability .

Q. What spectroscopic techniques are used to validate the purity and structure of thiourea derivatives?

- Methodological Answer :

- NMR : H and C NMR identify substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm).

- FT-IR : Thiourea C=S stretching vibrations appear at 1250–1350 cm.

- HPLC-MS : Confirms molecular ion peaks and purity (>95%) .

Advanced Research Questions

Q. How can regio-isomers or atropisomers of N-Ethyl-N-(2-methoxyphenyl)thiourea be resolved, and what challenges arise?

- Methodological Answer : Regio-isomers (e.g., from α-chloroacetone reactions) require preparative HPLC or chiral chromatography for separation . Atropisomers, arising from restricted rotation around the C–N bond, are identified via VT-NMR (variable temperature) or SCXRD to determine energy barriers. Challenges include overlapping NMR signals and low isomer stability, necessitating rapid characterization post-separation .

Q. What computational methods are used to predict the reactivity and electronic properties of N-Ethyl-N-(2-methoxyphenyl)thiourea?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to electrophilic attack (e.g., sulfur atom) .

- Molecular Docking : Assess binding affinity with biological targets (e.g., enzymes) using software like AutoDock .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with varied substituents (e.g., halogens, alkyl groups) and testing in enzyme inhibition assays (e.g., HIV-1 RT IC) or cytotoxicity screens (e.g., MTT assays). For example, electron-withdrawing groups (e.g., Cl) enhance metal-chelating ability in coordination complexes, while methoxy groups improve solubility .

Q. What strategies mitigate toxicity concerns during in vivo studies of thiourea derivatives?

- Methodological Answer :

- Pro-drug Design : Mask the thiourea moiety with hydrolyzable groups (e.g., esters) to reduce acute toxicity.

- Dose-Response Analysis : Use rodent models to establish LD and NOAEL (No Observed Adverse Effect Level), as done for ethylene thiourea .

- Thyroid Function Monitoring : Thioureas disrupt iodine uptake; regular TSH/T4 level checks are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.